2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C17H11BrN2OS2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.94962 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Benzothiazoles, including derivatives similar to 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, have been studied for their anticancer properties. One study highlighted the apoptosis-inducing activities of benzothiazole derivatives in human leukemia cells through mitochondrial/caspase 9/caspase 3-dependent pathways, suggesting a potential application in cancer therapy (Repický, Jantová, & Cipak, 2009).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives from benzothiazole compounds. Such studies offer insights into new synthetic pathways and the potential for creating compounds with varied biological activities (Farag, Dawood, & Kandeel, 1997).
Anticorrosion Applications
There is research on the application of benzothiazole derivatives in the field of corrosion inhibition. For example, studies on the anticorrosion performance of benzothiazole-based compounds for metals in acidic environments indicate their effectiveness in protecting against corrosion, which can be crucial for industrial applications (Tigori et al., 2022).
Antibacterial and Antifungal Activities
Benzothiazole derivatives have shown activity against various microbial strains, suggesting their utility as potential antibacterial and antifungal agents. This includes activities against Staphylococcus aureus and Corynebacterium xerosis, demonstrating the broad spectrum of biological activities associated with benzothiazole compounds (Youssef et al., 2006).
Advanced Materials and Catalysis
Research into the synthesis and reactivity of benzothiazole derivatives has implications for the development of advanced materials and catalysts. Studies on the formation of new heterocyclic systems and isoxazole derivatives from benzothiazole-based compounds reveal their potential utility in materials science and catalytic processes (Farag, Dawood, & Abdelhamid, 1997).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS2/c1-21-15-7-6-11(9-13(15)18)8-12(10-19)22-17-20-14-4-2-3-5-16(14)23-17/h2-9H,1H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRNOGXUEWZTBA-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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